molecular formula C11H11FN2OS B2779379 {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 1046661-60-2

{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol

Cat. No.: B2779379
CAS No.: 1046661-60-2
M. Wt: 238.28
InChI Key: GKOGYMVOLBRQTJ-UHFFFAOYSA-N
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Description

{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol is a small molecule with the CAS Registry Number 1046661-60-2 and a molecular formula of C11H11FN2OS . It features a central 1H-imidazole ring substituted at the 1-position with a (3-fluorophenyl)methyl group and at the 2-position with a sulfanyl (or thiol) group, which can serve as a key coordination site or participate in redox chemistry. The 5-position of the imidazole ring is further functionalized with a methanol group, providing a handle for further chemical derivatization or conjugation, making it a versatile building block in medicinal and synthetic chemistry. The presence of the 3-fluorobenzyl moiety can influence the compound's lipophilicity and electronic properties, which is significant in the design of bioactive molecules. Researchers value this compound as a potential intermediate in the synthesis of more complex molecules, particularly for developing pharmacologically active heterocycles. Compounds within this class of fluorophenyl-substituted imidazoles are frequently explored in various research areas, including as scaffolds for enzyme inhibitors or in materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The compound is shipped with cold-chain transportation to ensure stability .

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-9-3-1-2-8(4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOGYMVOLBRQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CNC2=S)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.

    Hydroxymethylation: The final step involves the hydroxymethylation of the imidazole ring, which can be achieved using formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation under controlled conditions.

Reagent/Conditions Product Yield Mechanism
KMnO4 (acidic conditions){1-[(3-Fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}carboxylic acid72% Two-electron oxidation via ketone intermediate
CrO3/H2SO4Corresponding aldehyde58% Selective oxidation of primary alcohol
TEMPO/NaOClCarboxylic acid (pH-dependent)65% Radical-mediated oxidation

Key Findings :

  • Oxidation pathways depend on reagent strength and reaction pH.

  • Carboxylic acid derivatives show enhanced solubility in polar solvents .

Substitution at Sulfanyl Group

The -SH group participates in nucleophilic substitution and thiol-disulfide exchange.

Reaction Reagent Product Notes
AlkylationCH3I/K2CO3S-Methyl derivativeQuantitative yield in DMF
AcylationAcCl/pyridineThioester84% yield
Disulfide formationI2/EtOHHomodimeric disulfideAir oxidation also effective

Research Insight :

  • S-Methylation enhances metabolic stability compared to free thiol.

Electrophilic Aromatic Substitution

The 3-fluorophenyl group undergoes regioselective substitution.

Reagent Position Major Product Yield
HNO3/H2SO4Para to FNitro-substituted derivative68%
Cl2/FeCl3Ortho to FDichloro derivative52%
Br2/AcOHMeta to FMonobrominated product61%

Critical Observations :

  • Fluorine directs electrophiles to meta/para positions due to its strong -I effect.

  • Steric hindrance from the imidazole ring limits ortho substitution .

Imidazole Ring Modifications

The imidazole core participates in coordination and ring-opening reactions.

Reaction Type Conditions Outcome Application
Metal coordinationCuCl2/EtOHCu(II) complexCatalytic activity studied
AlkylationCH3CH2Br/NaHN-Alkylated imidazolium saltIonic liquid precursor
Acid hydrolysisHCl (conc.)/ΔRing-opened diamino ketoneLimited synthetic utility

Data Highlight :

  • Cu(II) complexes exhibit luminescence properties with λem = 450 nm .

Functional Group Interplay

Cross-reactivity between functional groups generates hybrid architectures.

Reaction Sequence Key Step Final Product Yield
Oxidation → AcylationKMnO4 → AcClCarboxylic acid thioester60%
S-Methylation → NitrationCH3I → HNO3Nitro-substituted S-methyl derivative55%

Synthetic Utility :

  • Multistep sequences enable tailored modifications for drug discovery .

Stability and Side Reactions

Condition Degradation Pathway Mitigation Strategy
Strong base (pH > 10)Imidazole ring hydrolysisMaintain neutral pH during storage
UV lightDisulfide bond cleavageUse amber glassware
High temperature (>150°C)Fluorophenyl group lossConduct reactions under inert atmosphere

Scientific Research Applications

Basic Information

  • Molecular Formula : C11H11FN2OS
  • Molecular Weight : 238.28 g/mol
  • Structure : The compound features a fluorophenyl group attached to a methanol moiety through a sulfanyl imidazole framework, which is significant for its biological activity.

Anticancer Potential

Research has indicated that imidazole derivatives can exhibit anticancer properties. The compound under discussion has shown promise in preclinical studies targeting various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth and survival.

Antimicrobial Activity

Compounds similar to {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol have been evaluated for their antimicrobial efficacy against a range of pathogens. The incorporation of the fluorophenyl group enhances lipophilicity, potentially improving membrane penetration and effectiveness against bacterial strains.

Neurological Applications

There is growing interest in the neuroprotective effects of imidazole derivatives. Preliminary studies suggest that this compound may modulate neurotransmitter systems, offering potential therapeutic avenues for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Anti-inflammatory Properties

Imidazole compounds are also recognized for their anti-inflammatory effects. Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant cytotoxicity. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent.

Case Study 3: Neuroprotective Effects

Research involving animal models of neurodegeneration showed that treatment with this compound led to improved cognitive function and reduced neuronal loss, supporting its potential use in treating Alzheimer’s disease.

Mechanism of Action

The mechanism by which {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and covalent bonding with active site residues. The imidazole ring can act as a ligand, coordinating with metal ions in metalloenzymes, while the sulfanyl group can form disulfide bonds or undergo redox reactions.

Comparison with Similar Compounds

Similar Compounds

    {1-[(3-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: Similar structure but with a chlorine atom instead of fluorine.

    {1-[(3-bromophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: Similar structure but with a bromine atom instead of fluorine.

    {1-[(3-methylphenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and binding affinity compared to its halogenated or alkylated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol, with the molecular formula C11_{11}H11_{11}FN2_2OS and CAS Number 1046661-60-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

  • Molecular Weight : 238.28 g/mol
  • IUPAC Name : [1-(3-fluorobenzyl)-2-sulfanyl-1H-imidazol-5-yl]methanol
  • Purity : Minimum 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Enterococcus faecalis48 µg/mL

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Cell Line IC50_{50} (µg/mL)
Caco-2 (Colorectal Cancer)20 µg/mL
A549 (Lung Cancer)35 µg/mL

The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against certain cancers .

The mechanism by which this compound exerts its biological effects may involve interference with cellular processes such as protein synthesis and enzyme activity. The presence of the imidazole ring is known to facilitate interactions with biological macromolecules, potentially leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives, including this compound, demonstrated its effectiveness against drug-resistant strains of bacteria. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential for development as an antimicrobial agent .

Study 2: Anticancer Properties

In another investigation, the compound was tested on human cancer cell lines to evaluate its cytotoxic effects. Results indicated that it significantly reduced the viability of Caco-2 and A549 cells, highlighting its potential as a candidate for cancer therapy. The study emphasized the need for further research into its mechanisms and efficacy in vivo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves (1) imidazole ring formation via cyclization of thiourea derivatives, (2) alkylation with 3-fluorobenzyl bromide to introduce the aromatic substituent, and (3) hydroxymethylation at the 5-position. Key parameters include:

  • Temperature : 60–80°C for cyclization to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Use of K₂CO₃ or NaH for deprotonation during alkylation .
    • Optimization : High yields (>75%) are achieved by slow addition of alkylating agents and inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methods :

  • ¹H/¹³C NMR : The 3-fluorophenyl group shows distinct aromatic splitting (δ 6.8–7.4 ppm), while the sulfanyl (-SH) proton appears as a broad singlet (δ 1.5–2.0 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ confirm the molecular weight, with fragmentation patterns indicating loss of the hydroxymethyl group (-CH₂OH) .
    • Validation : Cross-referencing with DFT-calculated NMR shifts reduces misassignment risks .

Q. How can researchers assess the compound's preliminary pharmacological potential?

  • Approach :

  • In vitro assays : Screen against cancer cell lines (e.g., A549, MCF-7) using MTT assays. IC₅₀ values <50 µM indicate cytotoxicity worth further study .
  • Enzyme inhibition : Test against kinases or proteases due to imidazole’s metal-coordinating ability .

Q. What crystallographic methods are used to resolve its 3D structure?

  • Protocol : Single-crystal X-ray diffraction with SHELXL software for refinement. The fluorophenyl group’s orientation and hydrogen-bonding network (e.g., S-H···N interactions) are critical for stability .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl substituents) impact bioactivity?

  • SAR Insights :

  • 3-Fluorophenyl : Enhances lipophilicity (logP ~2.8) and membrane permeability compared to non-fluorinated analogs .
  • Sulfanyl (-SH) vs. Methanesulfonyl (-SO₂CH₃) : Sulfanyl improves thiol-mediated protein binding but reduces metabolic stability .
    • Experimental Design : Synthesize analogs, compare IC₅₀ values, and perform molecular docking to identify binding motifs .

Q. What computational strategies model the compound’s interactions with biological targets?

  • Methods :

  • DFT/B3LYP : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding to Factor Xa or COX-2 active sites, focusing on H-bonding and π-π stacking .

Q. How is thermal stability evaluated, and what degradation products form under stress conditions?

  • Analytical Techniques :

  • TGA/DSC : Decomposition onset >200°C indicates suitability for high-temperature applications .
  • LC-MS : Identifies degradation products (e.g., oxidized sulfanyl to sulfonic acid) under accelerated aging (40°C/75% RH) .

Q. How can conflicting bioactivity data across studies be resolved?

  • Resolution Strategies :

  • Meta-analysis : Pool data from multiple assays (e.g., IC₅₀ ranges for cytotoxicity) to identify outliers .
  • Dose-Response Reproducibility : Replicate experiments with standardized cell lines and culture conditions .

Q. What comparative analyses distinguish this compound from structurally similar imidazole derivatives?

  • Key Comparisons :

CompoundSubstituentsKey Differences
[2-Mercapto-1-methylimidazole]Methyl at N1Lower logP (1.2 vs. 2.8) and reduced cytotoxicity
[5-(Trifluoromethyl) analog]CF₃ at C5Higher metabolic stability but weaker kinase inhibition

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